[2-(Pyridin-2-yl)quinolin-4-yl](thiomorpholin-4-yl)methanone
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Overview
Description
2-(Pyridin-2-yl)quinolin-4-ylmethanone is a complex organic compound that features a quinoline and pyridine moiety linked through a methanone group with a thiomorpholine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-2-yl)quinolin-4-ylmethanone typically involves multi-step reactions. One common method involves the palladium-catalyzed one-pot synthesis, which includes the reaction of pyridine-4-carbaldehyde, 2-iodoaniline, and triethylamine in refluxing toluene . This method is known for its moderate to high yields and efficiency.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and catalyst-free synthesis are often applied to improve the yield and reduce the environmental impact. For instance, the synthesis of similar compounds has been achieved using environmentally friendly techniques that utilize easily accessible N-hetaryl ureas and alcohols .
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-2-yl)quinolin-4-ylmethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as alkyl halides and nucleophiles like amines are used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline and pyridine derivatives, which can be further utilized in different applications.
Scientific Research Applications
2-(Pyridin-2-yl)quinolin-4-ylmethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: The compound can be used in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 2-(Pyridin-2-yl)quinolin-4-ylmethanone involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-4-yl)quinoline: This compound shares a similar structure but lacks the thiomorpholine substituent.
2-(Pyridin-2-yl)pyrimidine: Another structurally related compound with a pyrimidine ring instead of quinoline.
Uniqueness
The uniqueness of 2-(Pyridin-2-yl)quinolin-4-ylmethanone lies in its combination of the quinoline and pyridine moieties with the thiomorpholine group. This unique structure imparts specific chemical and biological properties that are not observed in its analogs.
Properties
Molecular Formula |
C19H17N3OS |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
(2-pyridin-2-ylquinolin-4-yl)-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C19H17N3OS/c23-19(22-9-11-24-12-10-22)15-13-18(17-7-3-4-8-20-17)21-16-6-2-1-5-14(15)16/h1-8,13H,9-12H2 |
InChI Key |
GSSYJJOQSQRTTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCN1C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4 |
Origin of Product |
United States |
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